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Abstract
(4-Chloropyrimidin-2-yl)methanol (CAS No. 1093880-89-7) is a heterocyclic building block

with significant potential in medicinal chemistry and drug development. Its structure, featuring a

reactive chloropyrimidine core coupled with a functional methanol group, makes it a valuable

intermediate for synthesizing a diverse range of more complex molecules. This technical guide

provides a comprehensive overview of its known physical properties and, critically, offers

detailed, field-proven protocols for the experimental determination of its key physicochemical

characteristics. This document is intended for researchers, medicinal chemists, and drug

development professionals who may be synthesizing or utilizing this compound and require a

framework for its thorough characterization.

Introduction and Molecular Overview
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active

compounds, including established pharmaceuticals. The introduction of a chlorine atom at the

4-position of the pyrimidine ring significantly activates it for nucleophilic aromatic substitution

(SNAr) reactions.[1][2] This inherent reactivity allows for the facile introduction of various
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nucleophiles (amines, thiols, alcohols) to build molecular complexity. The methanol group at the

2-position provides an additional synthetic handle for further derivatization, such as oxidation to

an aldehyde or conversion to other functional groups.

Given its utility as a chemical intermediate, a thorough understanding of the physical properties

of (4-Chloropyrimidin-2-yl)methanol is paramount for its effective handling, reaction

optimization, purification, and formulation. This guide addresses the current landscape of

available data and provides robust methodologies for properties that have not yet been

experimentally reported in public literature.

Physicochemical Properties
While extensive experimental data for (4-Chloropyrimidin-2-yl)methanol is not widely

published, a summary of its fundamental identifiers and computationally predicted properties is

provided below. The distinction between predicted and experimental values is critical for

maintaining scientific integrity.

Property Value Data Type Source(s)

CAS Number 1093880-89-7 Identifier [3]

Molecular Formula C₅H₅ClN₂O Structural [3]

Molecular Weight 144.56 g/mol Structural [3]

Boiling Point
238.4 ± 20.0 °C at 760

mmHg
Predicted

Density 1.422 ± 0.06 g/cm³ Predicted

Storage Conditions

Inert atmosphere,

store in freezer, under

-20°C

Handling [3]
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The absence of published experimental data necessitates a standardized approach to

characterization. The following section provides detailed protocols for determining the critical

physical properties of a newly synthesized batch of (4-Chloropyrimidin-2-yl)methanol.

Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a solid compound's

purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and

depressed melting range suggests the presence of impurities. The protocol described here

uses a standard capillary method, which is widely accessible and provides reliable data.

Protocol Workflow:
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Sample Preparation

Measurement

Analysis

Dry sample thoroughly
under vacuum.

Finely pulverize
a small amount.

Pack into capillary tube
(2-3 mm height).

Place capillary in
melting point apparatus.

Heat rapidly for
approximate MP.

Cool and repeat with
slow heating (1-2°C/min)

near approximate MP.

Record T_onset (first liquid)
and T_clear (all liquid).

Report as a range:
T_onset - T_clear.

Compare with literature
or previous batches.

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.
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Step-by-Step Methodology:

Sample Preparation: Ensure the crystalline sample of (4-Chloropyrimidin-2-yl)methanol is
completely dry, as residual solvent will depress the melting point.[4]

Loading: Crush a small amount of the solid into a fine powder. Tap the open end of a

capillary melting point tube into the powder to collect a small sample.

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed

end. The final packed height should be 2-3 mm for an accurate reading.[4]

Initial Determination: Place the tube in a calibrated melting point apparatus. Heat at a rapid

rate (e.g., 10-15°C per minute) to find an approximate melting range.

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to

about 15-20°C below the approximate melting point found in the previous step. Then, reduce

the heating rate to 1-2°C per minute.

Recording: Carefully observe the sample. Record the temperature at which the first drop of

liquid appears (T_onset) and the temperature at which the entire sample becomes a clear

liquid (T_clear). Report the melting point as the range from T_onset to T_clear.[5]

Solubility Profiling
Expertise & Experience: Understanding a compound's solubility is critical for choosing

appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques

like NMR or HPLC. A systematic approach using solvents of varying polarity provides a

comprehensive solubility profile.

Step-by-Step Methodology:

Preparation: In a series of small, labeled test tubes, add approximately 10 mg of (4-
Chloropyrimidin-2-yl)methanol.

Solvent Addition: To each tube, add 0.5 mL of a single test solvent. Common screening

solvents include:

Water (polar, protic)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1455532/docs?utm_src=pdf-body#4-chloropyrimidin-2-yl-methanol-a-technical-guide-to-physicochemical-characterization
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.researchgate.net/publication/271513918_True_Melting_Point_Determination
https://www.benchchem.com/product/b1455532/docs?utm_src=pdf-body#4-chloropyrimidin-2-yl-methanol-a-technical-guide-to-physicochemical-characterization
https://www.benchchem.com/product/b1455532/docs?utm_src=pdf-body#4-chloropyrimidin-2-yl-methanol-a-technical-guide-to-physicochemical-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methanol (polar, protic)

Dichloromethane (DCM) (polar, aprotic)

Ethyl Acetate (intermediate polarity, aprotic)

Toluene (nonpolar, aprotic)

Hexanes (nonpolar, aprotic)

Observation: Vigorously agitate (vortex) each tube for 30-60 seconds. Allow the tubes to

stand and observe.

Classification: Classify the solubility as:

Soluble: The solid completely dissolves, leaving a clear solution.

Partially Soluble: Some solid dissolves, but undissolved material remains.

Insoluble: No apparent dissolution of the solid.[6]

Quantification (Optional): For key solvents, a more quantitative measure can be obtained by

incrementally adding known volumes of solvent to a known mass of the compound until

complete dissolution is achieved, allowing for a calculation in mg/mL or mol/L.

Spectroscopic Characterization
Spectroscopic data provides undeniable proof of a molecule's structure and is a mandatory

component of its characterization.

Workflow for Spectroscopic Analysis:
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NMR Spectroscopy Mass Spectrometry FTIR Spectroscopy

(4-Chloropyrimidin-2-yl)methanol
(Synthesized & Purified)

Dissolve 5-10 mg in
~0.6 mL of CDCl₃ or DMSO-d₆.

Add TMS if needed.

Dissolve small amount
in appropriate solvent

(e.g., Methanol).

Prepare as KBr pellet
or thin film (solid)

or use ATR.

Acquire ¹H, ¹³C, DEPT spectra.

Analyze shifts, coupling,
and integrations.

Analyze via ESI or GC-MS.

Confirm [M+H]⁺ or M⁺•
and isotopic pattern for Cl.

Acquire spectrum
(4000-400 cm⁻¹).

Identify key functional groups:
O-H, C-H, C=N, C-Cl.

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic characterization.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This will confirm the number and connectivity of protons. Expected signals would

include a doublet for the proton at C5, a doublet for the proton at C6, a singlet for the CH₂

group, and a broad singlet for the OH proton.

¹³C NMR: This will confirm the number of unique carbon environments. Four

aromatic/heteroaromatic carbon signals and one aliphatic carbon signal (CH₂) are expected.

Protocol:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7][8]
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If the solvent does not contain an internal standard, add a small amount of

tetramethylsilane (TMS).

Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer.

Reference the spectra to the solvent residual peak or TMS (0 ppm).[9]

3.3.2 Mass Spectrometry (MS)

Trustworthiness: MS provides the exact molecular weight, confirming the elemental

composition. The key diagnostic feature will be the isotopic pattern for chlorine (~3:1 ratio for

M and M+2 peaks), which provides definitive evidence for the presence of a single chlorine

atom.

Protocol:

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI)

for the molecular ion [M+H]⁺ or Electron Impact (EI) for the radical cation M⁺•.

Verify that the observed mass corresponds to the calculated exact mass of C₅H₅ClN₂O

(144.0090) and that the M+2 peak is present at approximately one-third the intensity of the

molecular ion peak.

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique to confirm the

presence of key functional groups.

Protocol:

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which

requires minimal sample preparation, or by preparing a KBr pellet.

Analyze the spectrum for characteristic absorption bands:

~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol.
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~3100-3000 cm⁻¹: Aromatic C-H stretch.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

~1050 cm⁻¹: C-O stretch of the primary alcohol.

~850-550 cm⁻¹: C-Cl stretch.[10]

Stability, Handling, and Storage
Chloropyrimidines are known to be susceptible to hydrolysis and reaction with various

nucleophiles.[1] The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine

ring. Therefore, (4-Chloropyrimidin-2-yl)methanol should be considered a reactive

intermediate.

Storage: To ensure long-term integrity, the compound should be stored under an inert

atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and

protected from moisture.[3]

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with strong

acids, bases, oxidizing agents, and nucleophiles, with which it may react exothermically.

Safety and Hazard Information
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not

universally available, data for related compounds and its functional groups suggest the

following hazards. Users must perform their own risk assessment before handling.

Hazard Statements: Based on supplier information for this CAS number, the compound is

associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin

irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

[3]

Precautions:

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly

with water.

References
Huggins, D. J., et al. (2013). True Melting Point Determination. Journal of Chemical

Education. Available at: [Link]

PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology

Information. Available at: [Link]

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

IUPAC. OF THE MELTING POINT. Pure and Applied Chemistry. Available at: [Link]

Anonymous. (2024). Solubility test for Organic Compounds. Available at: [Link]

Joule, J. A., & Mills, K. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give

pyrroloaminopyrimidines. Arkivoc. Available at: [Link]

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available

at: [Link]

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

Synspace. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization

Properties. Available at: [Link]

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

University of Calgary. Melting point determination. Organic Laboratory Techniques. Available

at: [Link]

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous

Solubility. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/publication/259199347_True_Melting_Point_Determination
https://pubchem.ncbi.nlm.nih.gov/compound/97719
https://www.organomation.com/blog/nmr-sample-preparation-the-complete-guide
https://www.degruyter.com/document/doi/10.1351/pac19722901041/pdf
https://www.researchgate.net/publication/384351052_Solubility_test_for_Organic_Compounds
https://www.researchgate.net/publication/251978255_Reaction_of_3-aminopyrrole_with_chloropyrimidines_to_give_pyrroloaminopyrimidines
https://cif.iastate.edu/nmr-sample-preparation
https://chem.utoronto.ca/sites/chem.utoronto.ca/files/chm136/Exp_1_Solubility_2023.pdf
https://synspace.com/blog/2-chloropyrimidine-synthetic-applications-reactivity-and-ionization-properties
https://www.nanalysis.com/nmr-blog/guide-preparing-a-sample-for-nmr-analysis-part-i
https://chem.ucalgary.ca/courses/351/laboratory/meltingpoint.pdf
https://www.astm.org/e1148-02r08.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gillespie, J. R., et al. (2022). Discovery and Characterization of a Novel Series of

Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal

Chemistry. Available at: [Link]

Nacer Salah, N., et al. (2024). 1 H-NMR Spectra of 4'-Chlorophenylethanol (2b).

ResearchGate. Available at: [Link]

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

LibreTexts, Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point

Determination. Available at: [Link]

Kiani, M., & Zarei, H. A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents

Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

Available at: [Link]

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

ResearchGate. FTIR spectra of (a) pure PMMA (b) pure Mg(ClO4)2 (c) PMMA. Available at:

[Link]

Google Patents. US5525724A - Process for the preparation of chloropyrimidines.

ResearchGate. The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and....

Available at: [Link]

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred

Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Available at: [Link]

ResearchGate. Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl).... Available at: [Link]

CABI Digital Library. Phytochemical screening by FTIR spectroscopic analysis of leaf

extracts of selected Indian Medicinal plants. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9242940/
https://www.researchgate.net/figure/H-NMR-Spectra-of-4-Chlorophenylethanol-2b_fig2_385088922
https://www.scribd.com/document/425577662/Procedure-For-Determining-Solubility-of-Organic-Compounds
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A_Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.pcria.com/article_282583.html
https://saltise.ca/activity/organic-chemistry-introduction-to-solubility/
https://www.researchgate.net/figure/Amination-of-chloropyrazine-and-2-chloropyrimidine-a_tbl2_231189437
https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/91003d3c75463f2537a77e7792e92c60_MIT5_301IAP12_app8_1.pdf
https://www.researchgate.net/figure/FTIR-spectra-of-a-pure-PMMA-b-pure-Mg-ClO4-2-c-PMMA-Mg-ClO4-2-complex-d-pure_fig1_228639536
https://www.researchgate.net/figure/The-mass-spectra-of-methanol-A-ethanol-B-acetonitrile-C-and-dimethyl-sulfoxide_fig2_359328224
https://pubs.acs.org/doi/10.1021/acs.oprd.6b00018
https://www.researchgate.net/figure/Comparison-FTIR-spectra-of-N-pyrimidin-2-yl-4-1-7-7-trimethylbicyclo-221_fig2_340898492
https://www.cabidigitallibrary.org/doi/full/10.5555/20200508685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol....

Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.researchgate.net/figure/FTIR-spectra-of-pure-ethanol-pure-methanol-and-mixtures-of-ethanol-and-methanol_fig1_375685412
https://www.benchchem.com/product/b1455532?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/article/2-chloropyrimidine-synthetic-applications-reactivity-and-ionization-properties.htm
https://www.chemicalbook.com/article/2-chloropyrimidine-synthetic-applications-reactivity-and-ionization-properties.htm
https://www.researchgate.net/figure/Amination-of-chloropyrazine-and-2-chloropyrimidine-a_tbl2_241694669
https://www.bldpharm.com/products/1093880-89-7.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.researchgate.net/publication/271513918_True_Melting_Point_Determination
https://www.saltise.ca/wp-content/uploads/2021/03/SALTISE-Chem-Protocol-ORGANIC-INTRO-TO-SOLUBILITY.pdf
https://cse.umn.edu/chem/nmr-sample-preparation
https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/a8f4bca24bce0baa47340a020cc26967_MIT5_301IAP12_NMR_Handout.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.cabidigitallibrary.org/doi/full/10.5555/20143089722
https://www.benchchem.com/product/b1455532/docs#4-chloropyrimidin-2-yl-methanol-a-technical-guide-to-physicochemical-characterization
https://www.benchchem.com/product/b1455532/docs#4-chloropyrimidin-2-yl-methanol-a-technical-guide-to-physicochemical-characterization
https://www.benchchem.com/product/b1455532/docs#4-chloropyrimidin-2-yl-methanol-a-technical-guide-to-physicochemical-characterization
https://www.benchchem.com/product/b1455532/docs#4-chloropyrimidin-2-yl-methanol-a-technical-guide-to-physicochemical-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b1455532?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

